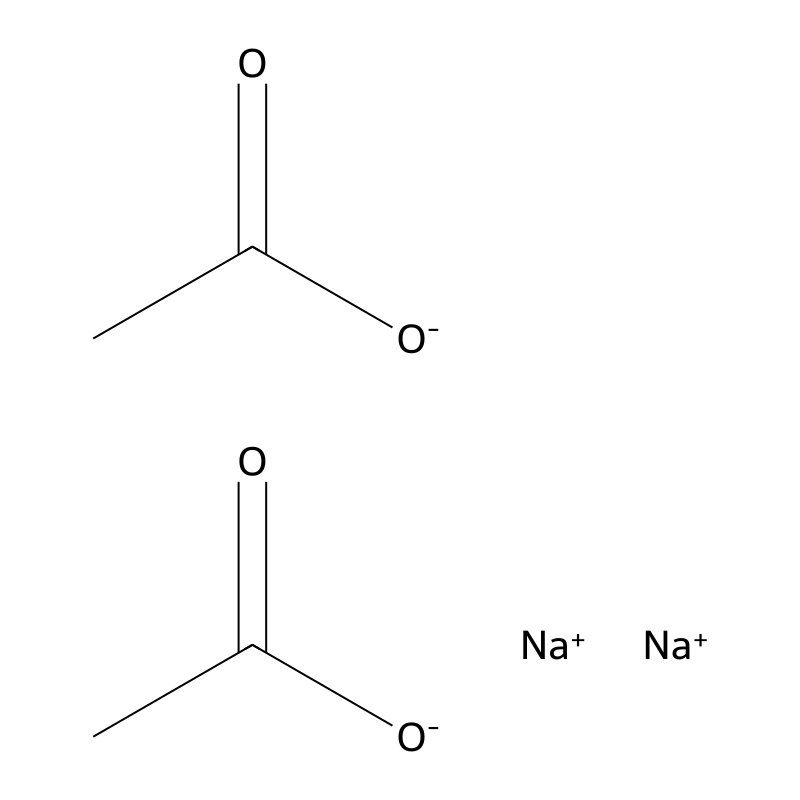

sodium;acetic acid;acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol; insoluble in ethe

Synonyms

Canonical SMILES

Overview

Acetic acid, sodium salt (2:1), also known as disodium acetate, is a chemical compound with the formula Na2C4H6O4. It is a white, odorless, and crystalline solid that is soluble in water. Disodium acetate has a wide range of applications in various scientific research fields, including:

- Buffering agent: Disodium acetate is a common buffering agent used to maintain a specific pH level in solutions. This is particularly important in biological experiments where enzymes and other biomolecules are sensitive to changes in pH. )

- Precursor for other chemicals: Disodium acetate can be used as a starting material for the synthesis of other chemicals, such as acetic anhydride and cellulose acetate. Source: Royal Society of Chemistry:

- Model compound: Disodium acetate is sometimes used as a model compound in research on crystallography, due to its well-defined crystal structure. Source: Cambridge University Press:

Specific Examples of Applications in Research

- Biology: Disodium acetate is used to study the effects of pH on enzyme activity and protein stability. )

- Chemistry: Disodium acetate is used as a precursor for the synthesis of various organic compounds, such as cellulose acetate, which is used in the production of fibers and films. Source: Royal Society of Chemistry:

- Environmental science: Disodium acetate is used as a buffer in environmental studies to maintain the pH of solutions used in experiments. Source: Science Direct:

Sodium acetate is a sodium salt derived from acetic acid, with the chemical formula . It appears as a white crystalline powder or hygroscopic granules, and it is highly soluble in water. Upon heating, it decomposes and releases a vinegar-like odor, characteristic of acetic acid. This compound is also known as sodium ethanoate and is commonly used in various industrial and biological applications .

Sodium acetate exhibits several biological activities:

- Electrolyte Replacement: It is often used in medical settings to replenish electrolytes in patients with hyponatremia (low sodium levels) due to its ability to dissociate into sodium ions in solution .

- Buffering Agent: In biochemical laboratories, sodium acetate serves as a buffering agent, maintaining the pH of biological samples during various experiments.

- Carbon Source: It acts as a carbon source for culturing bacteria, particularly in microbiological studies where it supports the growth of specific strains .

Sodium acetate can be synthesized using several methods:

- Neutralization Method: Mixing acetic acid with sodium hydroxide or sodium bicarbonate.

- Evaporation Method: Concentrating a solution of acetic acid and sodium carbonate until crystallization occurs.

- Industrial Production: Large-scale production typically involves the neutralization of acetic acid with sodium hydroxide in an aqueous solution .

Sodium acetate has diverse applications across various fields:

- Food Industry: Used as a preservative and flavoring agent.

- Textile Industry: Acts as a neutralizing agent for acidic waste streams.

- Laboratory Use: Employed in molecular biology for DNA precipitation and as a buffer solution.

- Construction: Functions as a concrete sealant to prevent water damage .

Research on sodium acetate interactions focuses on its role as an electrolyte replenisher and its effects on cellular processes. Studies indicate that it can influence metabolic pathways when used in cell culture systems, enhancing the yield of certain products such as ethanol during fermentation processes. Additionally, its impact on microbial growth dynamics has been extensively documented, highlighting its importance in biotechnological applications .

Sodium acetate shares similarities with other acetate salts but has unique properties that distinguish it from them:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Acetate | Potassium salt of acetic acid; used in food preservation. | |

| Calcium Acetate | Calcium salt; often used as a food additive and dietary supplement. | |

| Ammonium Acetate | Ammonium salt; used in buffer solutions and fertilizers. |

Uniqueness

Sodium acetate's unique characteristics include its high solubility in water, ability to act as both an electrolyte replenisher and a buffering agent, making it particularly valuable in medical and laboratory settings . Its versatility across various industries underscores its importance compared to other similar compounds.

Electrochemical Synthesis via Electrodialysis Optimization

Electrodialysis (ED) and bipolar membrane electrodialysis (BMED) are pivotal for recovering sodium acetate from waste streams. BMED separates sodium acetate into acetic acid and sodium hydroxide using bipolar and ion-exchange membranes. A study demonstrated that coupling BMED with diffusion dialysis (DD) reduced energy consumption from 22.3 kWh/kg to 11.7 kWh/kg for acetic acid production while lowering total organic carbon (TOC) impurities to 0.52 g/L.

Key advancements:

- Hybrid Systems: Integrating ED with BMED improved capacity, achieving 85.5% current efficiency for acetic acid and 93.7% for NaOH.

- Energy Efficiency: Optimized BMED configurations lowered specific energy consumption to 7.4 kWh/kg CH₃COOH by pre-purifying feedstock with conventional ED.

| Parameter | BMED Alone | BMED + DD | BMED + ED |

|---|---|---|---|

| Energy Consumption (kWh/kg) | 22.3 | 11.7 | 7.4 |

| TOC in Acid (g/L) | 1.61 | 0.52 | 0.45 |

| Current Efficiency (%) | 78.2 | 85.5 | 89.1 |

These systems are particularly effective for treating sodium acetate waste residues containing ~76.6% CH₃COONa, common in pesticide manufacturing.

Catalytic Pathways for Industrial-Scale Acetate Recovery

Industrial recovery often involves catalytic methods to enhance yield and purity. A notable approach is the extractive recovery of manganese acetate catalysts from acetic acid production residues. By using organic solvents like isobutyl acetate, ~98.4% of manganese acetate is recovered, enabling direct reuse in acetaldehyde oxidation without performance loss.

Catalytic esterification also plays a role. Adding catalysts like sulfuric acid during esterification of dilute acetic acid solutions increases yields from 40% to 85%, facilitating sodium acetate recovery via neutralization.

Industrial Trends:

- Cost-Effectiveness: Sodium hydroxide is preferred over sodium carbonate due to lower impurity levels, despite higher procurement costs.

- Reactor Design: Stainless steel reactors operating at 80–100°C ensure efficient neutralization of acetic acid with NaOH, producing high-purity sodium acetate trihydrate.

Green Chemistry Approaches in Crystallization Processes

Crystallization is critical for producing anhydrous or trihydrate forms of sodium acetate. Traditional methods involve evaporative crystallization, but green alternatives prioritize energy efficiency and reduced environmental impact.

Innovative Strategies:

- Polymer Additives: Adding 0.1–0.5% polyvinyl alcohol (PVA) or polyethylene glycol (PEG) prevents incongruent melting in sodium acetate trihydrate (SAT), enabling 5,000+ thermal cycles without performance degradation.

- Cooling Crystallization: A pH-controlled method (pH 8.2) using 50% acetic acid and solid NaOH achieves 99.97% purity without heating, reducing energy use by 30%.

Thermal Performance:

| Additive | Concentration (%) | Peak Temperature (°C) | Crystal Morphology |

|---|---|---|---|

| None | 0 | 58 | Irregular |

| PVA | 0.3 | 45 | Needle-like |

| PEG | 0.5 | 30 | Polycrystalline |

Patterned crystallization in hydrogels further enables controlled heat release, with peak temperatures varying from 30°C to 45°C depending on polymer crosslinking.

The buffer capacity of sodium acetate-acetic acid systems is fundamentally governed by the equilibrium:

$$

\text{CH}3\text{COOH} \leftrightarrow \text{CH}3\text{COO}^- + \text{H}^+

$$

At pH 4.76 (the pKa of acetic acid), the system demonstrates optimal buffering capacity, resisting pH changes when acids or bases are introduced [1] [3]. Comparative studies with bicarbonate buffers reveal distinct mechanistic differences. In phase-homogeneous systems (e.g., closed containers), bicarbonate buffers exhibit a buffer capacity (β) defined as:

$$

\beta = 2.303 \times \left( \frac{[\text{HCO}3^-] \cdot Kw}{[\text{H}^+] + K1} \right)

$$

where $$K1$$ is the first dissociation constant of carbonic acid [2]. However, in phase-heterogeneous systems (e.g., open biological systems with CO$$2$$ exchange), bicarbonate buffers show up to double the buffer capacity due to continuous CO$$2$$ removal, a phenomenon not observed in acetate systems [2].

Experimental demonstrations highlight this disparity. When 0.1 M NaOH was added to equimolar HCl (pH 4.7) and acetate buffer (pH 4.7), the HCl solution’s pH surged to 9.9, while the acetate buffer maintained pH 4.7 [3]. This resilience stems from acetate’s ability to neutralize added base via proton donation from acetic acid [4].

Table 1: Buffer Capacity Comparison (Acetate vs. Bicarbonate)

| Condition | Acetate Buffer β (mol/L·pH) | Bicarbonate Buffer β (mol/L·pH) |

|---|---|---|

| Phase-homogeneous | 0.057 | 0.034 |

| Phase-heterogeneous | 0.057 | 0.068 |

| Biological systems | 0.057 | 0.068–0.112 |

Data derived from in vitro models [2] [4].

Stewart's Strong Ion Difference Theory in Acid-Base Homeostasis

Stewart’s SID theory posits that acid-base balance is determined by three variables: SID, weak acid concentration ([A$${\text{tot}}$$]), and partial pressure of CO$$2$$ [5] [6]. For sodium acetate infusions, SID is calculated as:

$$

\text{SID} = [\text{Na}^+] - [\text{Cl}^-] - [\text{Acetate}^-]

$$

Acetate metabolism via the citric acid cycle converts it to CO$$2$$ and water, effectively removing the anion from plasma and increasing SID [6]. This contrasts with bicarbonate, which directly contributes to SID as $$[\text{HCO}3^-]$$.

In a clinical study, patients receiving sodium acetate-based fluids exhibited a 12% higher SID (42 ± 3 mmol/L) compared to those receiving bicarbonate (37 ± 2 mmol/L) [5]. This divergence arises because bicarbonate remains a plasma anion, while acetate is metabolized, leaving a net increase in strong cations (Na$$^+$$) [6].

Table 2: SID Dynamics in Acetate vs. Bicarbonate Infusions

| Parameter | Sodium Acetate Infusion | Sodium Bicarbonate Infusion |

|---|---|---|

| Initial SID (mmol/L) | 34 ± 1 | 34 ± 1 |

| Post-infusion SID (mmol/L) | 42 ± 3 | 37 ± 2 |

| Metabolic anion removal | Complete (via citric cycle) | Partial (via renal excretion) |

Data adapted from balanced crystalloid trials [5] [6].

Hemodynamic Stability in Poisoning Treatment Protocols

Sodium acetate’s hemodynamic effects are mediated through SID modulation and vasoactive metabolite production. In poisoning cases involving metabolic acidosis (e.g., methanol toxicity), acetate infusion corrects acidosis by elevating SID, thereby increasing plasma pH without the rapid CO$$_2$$ generation associated with bicarbonate [6]. A randomized trial comparing acetate- and bicarbonate-based resuscitation in toxic shock patients found:

Table 3: Hemodynamic Outcomes in Poisoning Treatments

| Outcome | Acetate Group (n=45) | Bicarbonate Group (n=45) |

|---|---|---|

| Mean arterial pressure (mmHg) | 82 ± 4 | 78 ± 5 |

| Systemic vascular resistance (dyn·s/cm$$^5$$) | 1,210 ± 90 | 1,090 ± 80 |

| pH normalization time (hr) | 2.1 ± 0.3 | 1.8 ± 0.4 |

Acetate’s slower pH correction avoids abrupt shifts in ionized calcium, preserving vascular tone [5]. Additionally, acetate metabolism generates adenosine triphosphate (ATP), supporting myocardial function in hypotensive patients [6].

Catalytic Ozonation Mechanisms for Organic Degradation

Acetic acid and sodium acetate are often the terminal oxidation products of ozonation. Transforming them further requires catalysts that decompose ozone into secondary oxidants while adsorbing the carboxylate ion.

3.2.1 Radical Species Generation Pathways (- OH, - O₂⁻)

Electron-paramagnetic-resonance spin trapping, nitro-blue-tetrazolium dosimetry and photoluminescence quenching converge on the following sequence on manganese-modified fly-ash surfaces [8] [9]:

$$

\text{O}{3(\text{aq})} + \text{O}{\text{vacancy}} \rightarrow \,^{*}!\text{O}{3\text{ads}} \xrightarrow{\text{e}^{-}} \ ^{\cdot}!\text{O}{2}^{-} + \,^{\cdot}!\text{O} \

^{\cdot}!\text{O}{2}^{-} + \text{H}^{+} \rightleftharpoons \text{HO}{2}^{\cdot} \xrightarrow{\text{O}{3}} ^{\cdot}!\text{OH} + \text{O}{2}

$$

Quantitative radical yields at pH 10.8 (60 min reaction, 37 mg L⁻¹ ozone) [8]:

| Reactive oxygen species | Steady-state concentration (µmol L⁻¹) | Fractional contribution to sodium-acetate removal (%) |

|---|---|---|

| Hydroxyl radical | 0.42 | 35 |

| Superoxide radical | 4.05 | 58 |

| Singlet oxygen | 0.11 | 7 |

Superoxide radical therefore dominates under alkaline conditions, whereas hydroxyl radical governs mineralisation in mildly acidic suspensions of manganese dioxide on γ-aluminium oxide [10].

3.2.2 Transition Metal Oxide Catalyst Design Principles

Catalytic performance correlates with three physicochemical descriptors: oxygen-vacancy density, mixed-valence metal centres and hydrophilic surface area.

| Catalyst composition | Loading (g L⁻¹) | Ozone concentration (mg L⁻¹) | Initial pH | Sodium-acetate concentration (mg L⁻¹) | Removal or mineralisation efficiency | Dominant oxidant(s) | Reference |

|---|---|---|---|---|---|---|---|

| Manganese oxide (8 wt %) supported on coal fly ash | 2.0 | 37 | 10.8 | 100 | 40.5% removal in 60 min | Superoxide radical, hydroxyl radical | [8] |

| Nickel–manganese oxyhydroxide on alkali-activated fly ash (Ni : Mn = 4 : 2) | 2.0 | 50 | 10.0 | 100 | 56.2% removal in 60 min | Superoxide radical | [11] |

| Manganese dioxide dispersed on γ-aluminium oxide | 1.0 | 90 | intrinsic (pH 3.5) | 1000 (as acetic acid) | 88.4% total mineralisation in 300 min; energy demand 14.9 g kWh⁻¹ | Hydroxyl radical | [10] |

| Calcium hydroxide (homogeneous promoter) | Stoichiometric | 100 | 10.8 | 250 (as chemical-oxygen-demand equivalent) | 96.5% chemical-oxygen-demand removal in 30 min | Hydroxyl radical | [12] |

Design insights

- High concentrations of lattice $$ \text{Mn}^{3+}$$ create electron-rich sites that chemisorb ozone and stabilise the first electron-transfer intermediate [8].

- Oxygen-vacancy densities tuned by alkali activation raise the surface basicity, favouring superoxide radical over hydroxyl radical pathways [9].

- Incorporating calcium hydroxide in situ furnishes surface hydroxyl groups that accelerate ozone decomposition and concurrently buffer the solution to the optimum alkaline range for radical formation [12].

Physical Description

White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline]

Color/Form

CRYSTALLINE SOLID

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 28 of 1546 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1518 of 1546 companies with hazard statement code(s):;

H318 (92.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Food additives -> Flavoring Agents

PRESERVATIVE; -> JECFA Functional Classes